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Compound of Interest

Compound Name: Destetrahydrofuranyl terazosin

CAS No.: 102714-74-9

Cat. No.: B3060897

Get Quote

Introduction

Terazosin is a potent and selective alpha-1 adrenoceptor antagonist widely prescribed for the

treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[1] In the

landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory

hurdle but a fundamental pillar of drug safety and efficacy. The European Pharmacopoeia (EP)

establishes rigorous standards for active pharmaceutical ingredients (APIs), including specific

limits for related substances and impurities.[2][3]

Terazosin EP Impurity D, chemically identified as 4-(4-amino-6,7-dimethoxyquinazolin-2-

yl)piperazine-1-carbaldehyde[4][5], is a significant process-related impurity in the synthesis of

Terazosin. Its structure closely resembles the parent API, differing by the presence of a formyl

group on the piperazine nitrogen instead of the tetrahydrofuroyl moiety. The presence of this

impurity must be meticulously monitored to ensure the quality of the final drug product. This

technical guide provides an in-depth exploration of a robust and logical synthesis pathway for

Terazosin EP Impurity D, designed to furnish a high-purity reference standard for analytical and

quality control purposes.
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Part 1: Retrosynthetic Analysis and Strategic
Rationale
The cornerstone of an efficient chemical synthesis is a logical retrosynthetic strategy. By

deconstructing the target molecule into simpler, commercially available, or easily synthesized

precursors, we can design a convergent and high-yielding pathway.

The structure of Terazosin EP Impurity D is composed of a 4-amino-6,7-dimethoxyquinazoline

core linked to a 1-formylpiperazine moiety via a C-N bond at the 2-position of the quinazoline

ring. The most logical and field-proven disconnection point is this very C-N bond. This bond is

formed via a nucleophilic aromatic substitution (SNAr) reaction, a classic and reliable method

for constructing this class of compounds.

This retrosynthetic analysis yields two key starting materials:

Key Synthon A: 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Key Synthon B: 1-Formylpiperazine

This approach is strategically sound because both precursors are well-documented and

accessible, minimizing the complexity and length of the overall synthesis.
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Caption: Retrosynthetic analysis of Terazosin EP Impurity D.

Part 2: The Core Synthesis Pathway and
Mechanistic Insights
The forward synthesis involves the condensation of the two key synthons. This reaction

proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient

quinazoline ring, further activated by the two nitrogen atoms, renders the C2-carbon, bonded to

the chlorine leaving group, highly electrophilic. The secondary amine of 1-formylpiperazine acts

as the nucleophile, attacking this electrophilic center.

The reaction is typically performed in a polar, aprotic solvent at elevated temperatures to

facilitate the reaction kinetics. An acid scavenger (a non-nucleophilic base) is crucial to

neutralize the hydrochloric acid (HCl) generated in situ. Without this base, the HCl would

protonate the piperazine nitrogen, deactivating it as a nucleophile and halting the reaction.
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Caption: Forward synthesis pathway for Terazosin EP Impurity D.

Detailed Experimental Protocol
This protocol is a representative model and should be adapted and optimized based on

laboratory-specific equipment and safety protocols.

Materials and Reagents:

2-Chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq)

1-Formylpiperazine (1.2 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

n-Butanol (solvent)

Ethyl Acetate (for extraction/crystallization)

Deionized Water

Procedure:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 2-Chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq), 1-

Formylpiperazine (1.2 eq), and anhydrous Potassium Carbonate (2.5 eq).

Solvent Addition: Add n-butanol to the flask to create a slurry with a concentration of

approximately 0.1-0.2 M relative to the starting quinazoline. The use of an alcohol like n-

butanol is common in similar syntheses.[6]

Reaction Execution: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) with

vigorous stirring.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC) until the starting 2-chloroquinazoline is
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consumed (typically 6-12 hours).

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with

a small amount of n-butanol or ethyl acetate.

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude

solid or oil.

Purification:

Dissolve the crude product in a suitable solvent system (e.g., dichloromethane/methanol).

Purify the product using silica gel column chromatography to isolate the pure Terazosin EP

Impurity D.

Alternatively, recrystallization from a suitable solvent such as ethyl acetate or isopropanol

can be employed to achieve high purity.

Drying: Dry the purified product under a vacuum at 40-50°C to a constant weight.

Part 3: Characterization and Quality Control
The identity and purity of the synthesized reference standard must be unequivocally confirmed.

A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The data presented below are representative of what would be expected for the confirmed

structure of 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde.[7][8]

Table 1: Analytical Characterization Data for Terazosin EP Impurity D
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Analytical Technique Parameter
Expected

Result/Observation

Appearance Physical State Off-white to pale yellow solid.

HPLC-UV Purity ≥98.0% (area percentage).

Mass Spectrometry (ESI+) Molecular Ion [M+H]⁺

Expected: 318.16. Observed:

m/z consistent with

C₁₅H₂₀N₅O₃⁺.

¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ, ppm)

~8.05 (s, 1H): Formyl proton (-

CHO).~7.40 (s, 1H):

Quinazoline Ar-H.~6.75 (s,

1H): Quinazoline Ar-H.~7.10

(br s, 2H): Amine protons (-

NH₂).~3.85 (s, 3H), ~3.80 (s,

3H): Methoxy protons (-

OCH₃).~3.75 (m, 4H), ~3.50

(m, 4H): Piperazine protons (-

CH₂-).

¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift (δ, ppm)

~162.0: Formyl carbon

(C=O).~160-100: Aromatic and

quinazoline carbons.~56.0,

~55.5: Methoxy carbons.~48.0,

~42.0: Piperazine carbons.

Conclusion
The synthesis of Terazosin EP Impurity D via the nucleophilic aromatic substitution of 2-Chloro-

4-amino-6,7-dimethoxyquinazoline with 1-Formylpiperazine represents a logical, efficient, and

scalable pathway. This approach is grounded in well-established chemical principles and

leverages readily available starting materials common in the synthesis of Terazosin itself. The

detailed protocol and analytical characterization data provided in this guide serve as a

comprehensive resource for researchers and drug development professionals. The successful

synthesis and rigorous characterization of this impurity are indispensable for establishing a
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qualified reference standard, which is critical for the accurate quality control and regulatory

compliance of Terazosin API and its finished pharmaceutical forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060897?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

